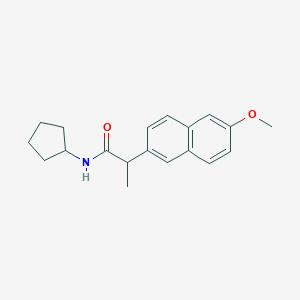
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide, also known as GW501516 or Endurobol, is a synthetic agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a drug to treat metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Wirkmechanismus
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide activates PPARδ, a nuclear receptor that plays a crucial role in regulating energy metabolism. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance and energy expenditure. It also has anti-inflammatory effects and can reduce oxidative stress and apoptosis.
Biochemical and Physiological Effects
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide has been shown to increase endurance and improve exercise performance in animal models. It also leads to a reduction in body fat and an increase in lean muscle mass. Additionally, it has been found to have cardioprotective effects and can improve lipid profiles in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide is a useful tool for studying the role of PPARδ in energy metabolism and metabolic disorders. It can be used to investigate the molecular mechanisms underlying its effects on glucose and lipid metabolism, as well as its potential therapeutic applications. However, its use in animal studies is controversial due to its potential for abuse as a performance-enhancing drug.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it may have applications in the treatment of cancer and cardiovascular disease. Further studies are needed to investigate its long-term safety and efficacy in humans.
Synthesemethoden
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide is synthesized through a multistep process involving the condensation of 2-naphthol with cyclopentanone to form the intermediate 2-cyclopentyl-6-methoxy-1-naphthol. This intermediate is then reacted with 4-chlorobutyryl chloride to form the final product, N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-cyclopentyl-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C19H23NO2/c1-13(19(21)20-17-5-3-4-6-17)14-7-8-16-12-18(22-2)10-9-15(16)11-14/h7-13,17H,3-6H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
IRMBCSIZOJMDIQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3CCCC3 |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)

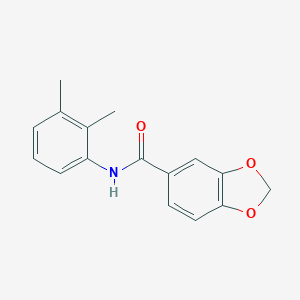
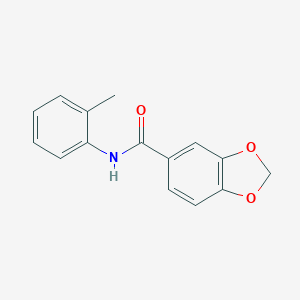
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)

![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)
![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)
![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)
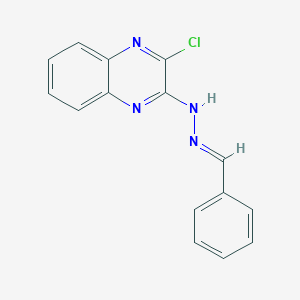
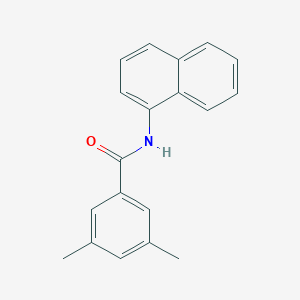
![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)
